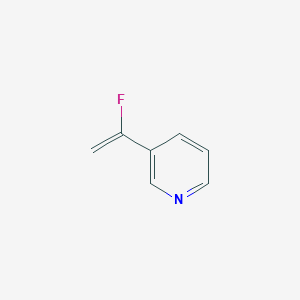

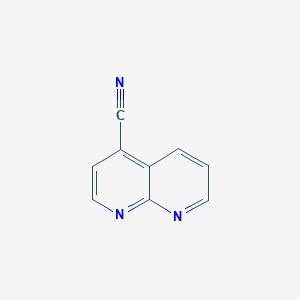

1,8-Naphthyridine-4-carbonitrile

Overview

Description

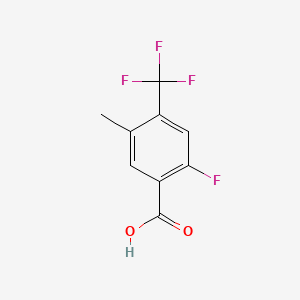

1,8-Naphthyridine-4-carbonitrile is a derivative of 1,8-Naphthyridine . 1,8-Naphthyridine is an organic compound with the formula C8H6N2. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-4-carbonitrile is a derivative of 1,8-Naphthyridine, which is an organic compound with the formula C8H6N2 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1,8-Naphthyridine derivatives have gained immense attention from researchers across fields of medicinal chemistry and drug discovery . This is due to its versatility of synthesis, its reactiveness, and the variety of biological activities it has exhibited .

Treatment of Neurodegenerative Disorders

The 1,8-Naphthyridine scaffold has shown potential in the treatment of neurodegenerative disorders . This opens up new avenues for research in the field of neuroscience and pharmacology .

Immunomodulatory Applications

1,8-Naphthyridine and its derivatives have shown promising results in immunomodulatory disorders . This makes it a potential candidate for further research in immunology .

Anti-HIV Properties

1,8-Naphthyridine compounds have exhibited anti-HIV properties . This makes it a potential candidate for the development of new anti-HIV drugs .

Antidepressant Properties

1,8-Naphthyridine compounds have shown antidepressant properties . This could lead to the development of new therapeutic agents for the treatment of depression .

Antioxidant Properties

1,8-Naphthyridine compounds have demonstrated antioxidant properties . This could be beneficial in the treatment of diseases caused by oxidative stress .

Anticancer Applications

1,8-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer . This makes it a potential candidate for the development of new anticancer drugs .

Anti-microbial Applications

1,8-Naphthyridines have shown anti-microbial activities . This could lead to the development of new antimicrobial agents for the treatment of various infections .

properties

IUPAC Name |

1,8-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWGVXPRUBOCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the planar structure observed in 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile?

A1: The study reveals that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile exhibits a nearly planar molecular geometry. [] This planar structure, largely influenced by the methoxy and nitrile substituents, is significant because it allows for efficient π-π stacking interactions between molecules in the solid state. [] These interactions play a crucial role in determining the compound's solid-state packing, which in turn can influence its physical properties like melting point and solubility.

Q2: How does the crystal structure of 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile influence its solid-state interactions?

A2: The crystal structure analysis shows that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile molecules interact with each other through a combination of intermolecular forces. [] Specifically, C—H⋯N and C—H⋯O hydrogen bonds are responsible for forming a three-dimensional polymeric network in the solid state. [] These interactions, along with the aforementioned π-π stacking, contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)

![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)

![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)

![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)

![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)